molecular formula C11H12ClN5OS B5014250 N-(4-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(4-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B5014250
M. Wt: 297.76 g/mol
InChI Key: GQWAEZBDZAVDBJ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a chemical compound that features a chlorobenzyl group, a tetrazole ring, and a sulfanylacetamide moiety

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some tetrazole derivatives have been found to have antimicrobial activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions could involve exploring the potential applications of this compound, optimizing its synthesis process, and investigating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves the reaction of 4-chlorobenzyl chloride with 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetic acid. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

N-(4-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propan-1-amine
  • Di(1H-tetrazol-5-yl)methanone oxime
  • 5,5′-(hydrazonomethylene)bis(1H-tetrazole)

Uniqueness

N-(4-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group and the tetrazole ring makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5OS/c1-17-11(14-15-16-17)19-7-10(18)13-6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWAEZBDZAVDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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